Home > Products > Screening Compounds P130358 > N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide
N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide -

N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide

Catalog Number: EVT-274171
CAS Number:
Molecular Formula: C22H25F3N2O
Molecular Weight: 390.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. trans-N-[3,5-bis(trifluoromethyl)benzyl]-7,8-dihydro-N,7-dimethyl-5-(4-methylphenyl)-8-oxo-1,7-naphthyridine-6-carboxamide (1t) []

  • Compound Description: 1t is a potent and orally active NK1 antagonist identified in a study focusing on axially chiral N-benzyl-N,7-dimethyl-5-phenyl-1,7-naphthyridine-6-carboxamide derivatives. It exists as separable and stable (R)- and (S)-atropisomers (1t-A and 1t-B) due to restricted rotation around the -C(6)-C(=O)- bond. []

2. (aR,9R)-7-[3,5-bis(trifluoromethyl)benzyl]-8,9,10,11-tetrahydro-9-methyl-5-(4-methylphenyl)-7H-[1,4]diazocino[2,1-g][1,7]naphthyridine-6,13-dione ((aR,9R)-8b) []

  • Compound Description: This compound represents a cyclic analog of 1t incorporating an 8-membered ring. It demonstrates excellent in vitro and in vivo NK1 antagonistic activity. The synthesis specifically targeted the (aR,9R) atropisomer due to its superior activity profile. []

3. N-(4-((2-(trifluoromethyl)-3-hydroxy-4-(isobutyryl)phenoxy)methyl)benzyl)-1-methyl-1H-imidazole-4-carboxamide (THIIC) []

  • Compound Description: THIIC is a novel allosteric potentiator of mGlu2 receptors, demonstrating potential anxiolytic and antidepressant properties. It exerts its effects by normalizing excessive glutamatergic neurotransmission. []

4. (±)-cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide []

  • Compound Description: This compound serves as the structural basis for a series of 4,4-disubstituted piperidine analogs synthesized and investigated in a study focused on piperidine derivatives. []

5. [3H]5-(4-chlorophenyl)-1-(2,4-dichloro-phenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (SR141716) []

  • Compound Description: SR141716 is a prototypical CB1 receptor antagonist/inverse agonist used as a radioligand in binding assays to study cannabinoid receptors. []
Overview

N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide is a chemical compound with significant relevance in biochemical research. Its molecular formula is C22H25F3N2OC_{22}H_{25}F_{3}N_{2}O and it has a molecular weight of approximately 390.4 g/mol. This compound is classified as a piperidine derivative and is known for its interactions with various biological targets, particularly dopamine D3 receptors, which are implicated in neurological processes. The compound is often utilized in research settings due to its high purity, typically exceeding 98% .

Synthesis Analysis

The synthesis of N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide involves several steps that can vary based on the specific methodology employed. One common approach includes the reaction of piperidine derivatives with benzyl and trifluoromethyl-substituted compounds under controlled conditions to ensure high yield and purity. The synthesis may utilize techniques such as:

  • Crossed Aldol Reactions: This method can be employed for constructing complex structures by reacting aldehydes or ketones with enolates derived from the compound itself or related structures .
  • Lithium Diisopropylamide (LDA) Methodology: Often used to generate enolates, facilitating the formation of desired products through nucleophilic attack on electrophiles .

The technical details of the synthesis process typically include temperature control, reaction time, and solvent choice, which are critical for optimizing yield and minimizing by-products.

Molecular Structure Analysis

The molecular structure of N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide can be represented by its IUPAC name and structural formula. The compound features a piperidine ring substituted with a benzyl group and a trifluoromethyl group at specific positions.

Structural Data

  • IUPAC Name: N-benzyl-N-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide
  • InChI: InChI=1S/C22H25F3N2O/c1-26(14-17-6-3-2-4-7-17)21(28)19-8-5-13-27(16-19)15-18-9-11-20(12-10-18)22(23,24)25/h2-4,6-7,9-12,19H,5,8,13-16H2,1H3 .

This structure allows for various interactions within biological systems, particularly through its functional groups.

Chemical Reactions Analysis

N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide participates in several chemical reactions that are crucial for its functionality:

  1. Enzyme Interactions: The compound has been shown to interact with enzymes such as fatty acid amide hydrolase (FAAH), modulating their activity and influencing metabolic pathways .
  2. Dopamine Receptor Binding: It selectively binds to dopamine D3 receptors, affecting neurotransmitter signaling pathways. This interaction can lead to various physiological effects depending on the concentration and cellular context.
  3. Metabolic Pathway Involvement: The compound influences metabolic flux by interacting with key enzymes involved in metabolic pathways, potentially altering metabolite levels within cells.
Mechanism of Action

The mechanism of action for N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide primarily involves its binding to specific receptors and enzymes:

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Off-white to light yellow powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO), with a solubility of approximately 50 mg/mL when warmed to 60°C .

Chemical Properties

  • Boiling Point: Predicted at approximately 483.3°C.
  • Density: Approximately 1.201 g/cm³.
  • Storage Conditions: Should be stored in a dry, dark place at temperatures between 0°C to 4°C for short-term storage or at -20°C for long-term storage .

These properties are essential for handling and application in laboratory settings.

Applications

N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide has several scientific applications:

  1. Research in Neurology: Due to its interaction with dopamine receptors, it is used in studies related to neurological disorders and drug development targeting these pathways.
  2. Biochemical Studies: Its role as an enzyme modulator makes it valuable in research focused on metabolic processes and enzyme kinetics.
  3. Pharmaceutical Development: The compound's properties may be explored for potential therapeutic applications in treating conditions influenced by dopamine signaling or metabolic dysregulation .
Introduction to N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide

Chemical Identity and Structural Features

N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide is a synthetically engineered small molecule with the systematic IUPAC name matching its common designation. Its molecular formula is C₂₂H₂₅F₃N₂O, corresponding to a molecular weight of 390.44 g/mol [1] [4] [6]. The compound is identified by CAS Registry Number 1350920-22-7 for the base form, while its hydrochloride salt is designated under 2320382-43-0 [2] [3].

Key structural components include:

  • A piperidine core at position 3 features the carboxamide functional group
  • N-Benzyl-N-methyl substitution on the carboxamide nitrogen
  • A 4-(trifluoromethyl)benzyl group attached to the piperidine nitrogen
  • The trifluoromethyl (–CF₃) moiety provides electron-withdrawing properties that influence electronic distribution and enhance metabolic stability [4] [8]

The compound lacks stereocenters, as confirmed by its non-chiral SMILES representation:O=C(C1CN(CC2=CC=C(C(F)(F)F)C=C2)CCC1)N(CC3=CC=CC=C3)C [6]. Canonical SMILES and InChI identifiers provide machine-readable structural descriptors essential for cheminformatics applications:

  • Canonical SMILES: CN(CC1C=CC=CC=1)C(=O)C1CN(CC2C=CC(=CC=2)C(F)(F)F)CCC1
  • InChIKey: UYYRGUHHPKHWTR-UHFFFAOYSA-N [6]

Predicted physicochemical properties include:

  • Density: 1.201±0.06 g/cm³
  • Boiling Point: 483.3±45.0 °C
  • pKa: 7.55±0.10 (indicating moderate basicity) [4]
  • Solubility: ≥50 mg/mL in DMSO at 60°C [4]

Table 1: Molecular Characterization Data

PropertyValueSource
Molecular FormulaC₂₂H₂₅F₃N₂O [1] [6]
Molecular Weight390.44 g/mol [4] [6]
CAS Number (Freebase)1350920-22-7 [2] [4]
CAS Number (Hydrochloride)2320382-43-0 [3]
Storage Stability2-8°C, protected from light and moisture [2] [4]

Table 2: Spectral and Structural Identifiers

Identifier TypeCode
SMILESO=C(C1CN(CC2=CC=C(C(F)(F)F)C=C2)CCC1)N(CC3=CC=CC=C3)C
InChIInChI=1S/C22H25F3N2O/c1-26(14-17-6-3-2-4-7-17)21(28)19-8-5-13-27(16-19)15-18-9-11-20(12-10-18)22(23,24)25/h2-4,6-7,9-12,19H,5,8,13-16H2,1H3
InChIKeyUYYRGUHHPKHWTR-UHFFFAOYSA-N

Historical Context and Discovery Timeline

The compound emerged from medicinal chemistry optimization campaigns in the early 2010s, with its first publication and CAS registration (1350920-22-7) occurring circa 2012 [2] [4]. This timeframe coincides with pharmaceutical industry efforts to develop novel antiparasitic agents targeting neglected tropical diseases. While exact synthetic origins remain proprietary, its structural architecture suggests derivation from piperidine carboxamide scaffolds known in CNS and antimicrobial research [5] [9].

Patent literature from 2015-2020 references synthetic methodologies applicable to its production, particularly concerning N-benzyl piperidine intermediates . The compound gained research prominence when identified as a novel inhibitor of Trypanosoma cruzi – the parasite responsible for Chagas disease – with published biological data appearing around 2020 [4]. Commercial availability through specialty chemical suppliers (e.g., BLD Pharm, Synblock, AiFChem) commenced subsequently to support drug discovery programs [2] [6] [10].

Significance in Medicinal Chemistry and Drug Design

This molecule exemplifies contemporary strategies in rational drug design:

  • Dual Targeting Capability: The piperidine carboxamide scaffold demonstrates structural compatibility with both antiparasitic and antiviral targets, evidenced by its reported inhibition of T. cruzi and structural similarity to alphavirus inhibitors [4] [5]. Specifically, it is characterized as a nontoxic inhibitor of Trypanosoma cruzi, positioning it as a potential therapeutic candidate for Chagas disease [4].

  • Trifluoromethyl Optimization: The 4-(trifluoromethyl)benzyl moiety significantly enhances target binding through hydrophobic interactions and improves metabolic stability by reducing oxidative metabolism susceptibility – a design principle validated in related compounds showing 40-fold increases in microsomal half-lives [5]. The –CF₃ group's electron-withdrawing nature and high lipid solubility enhance membrane permeability critical for intracellular pathogen targeting.

  • Piperidine Scaffold Versatility: The 3-carboxamide piperidine core serves as a conformationally constrained bioisostere for natural polyamines, enabling selective interference with parasite biochemical pathways. This scaffold's drug-like properties are evidenced by its prevalence in CNS-active compounds, though the specific substitution pattern in this molecule reduces P-glycoprotein recognition compared to earlier analogs – a crucial factor for potential CNS-penetrating therapeutics [5].

Table 3: Comparative Bioactivity of Structural Analogs

Structural FeatureBiological AdvantageValidating Evidence
4-(Trifluoromethyl)benzyl groupEnhanced metabolic stability & target affinity40-fold ↑ microsomal half-life in related compounds [5]
N-Benzyl-N-methyl carboxamideReduced P-gp efflux & improved bioavailability↑Rho123 uptake in MDR1-MDCKII assays [5]
Piperidine coreSpatial orientation for target engagementScaffold prevalence in antivirals/antiparasitics [5] [9]

The molecule's physicochemical profile balances lipophilicity (LogP predicted ~3.5) with moderate polar surface area (~30 Ų), aligning with Lipinski's criteria for drug-likeness. Its molecular weight below 500 and hydrogen bond acceptor count (4) further support favorable pharmacokinetic potential [4] [6]. These features exemplify modern medicinal chemistry paradigms where strategic incorporation of fluorinated groups and nitrogen heterocycles addresses simultaneous requirements for potency, stability, and bioavailability.

Concluding Perspectives

N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide exemplifies contemporary medicinal chemistry's sophistication, integrating fluorine chemistry and scaffold engineering to address challenging therapeutic targets. Its dual significance as a tool compound for parasitology research and a structural template for CNS-penetrant agents underscores the enduring pharmaceutical value of piperidine-based architectures. Future research directions will likely explore its structure-activity relationships through systematic analog synthesis and target deconvolution studies to establish its precise mechanism of action.

Properties

Product Name

N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide

IUPAC Name

N-benzyl-N-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide

Molecular Formula

C22H25F3N2O

Molecular Weight

390.4 g/mol

InChI

InChI=1S/C22H25F3N2O/c1-26(14-17-6-3-2-4-7-17)21(28)19-8-5-13-27(16-19)15-18-9-11-20(12-10-18)22(23,24)25/h2-4,6-7,9-12,19H,5,8,13-16H2,1H3

InChI Key

UYYRGUHHPKHWTR-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)C(F)(F)F

Solubility

Soluble in DMSO

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.